molecular formula C18H23NO8 B8498936 Triethyl 3-(2-nitrophenyl)propane-1,2,2-tricarboxylate CAS No. 61214-81-1

Triethyl 3-(2-nitrophenyl)propane-1,2,2-tricarboxylate

Cat. No.: B8498936
CAS No.: 61214-81-1
M. Wt: 381.4 g/mol
InChI Key: TYPDNBTVOSQAHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Triethyl 3-(2-nitrophenyl)propane-1,2,2-tricarboxylate is a useful research compound. Its molecular formula is C18H23NO8 and its molecular weight is 381.4 g/mol. The purity is usually 95%.
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Properties

CAS No.

61214-81-1

Molecular Formula

C18H23NO8

Molecular Weight

381.4 g/mol

IUPAC Name

triethyl 1-[(2-nitrophenyl)methyl]ethane-1,1,2-tricarboxylate

InChI

InChI=1S/C18H23NO8/c1-4-25-15(20)12-18(16(21)26-5-2,17(22)27-6-3)11-13-9-7-8-10-14(13)19(23)24/h7-10H,4-6,11-12H2,1-3H3

InChI Key

TYPDNBTVOSQAHJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(CC1=CC=CC=C1[N+](=O)[O-])(C(=O)OCC)C(=O)OCC

Origin of Product

United States

Synthesis routes and methods

Procedure details

A 500 ml. Morton flask equipped with a condenser, stirrer, and dropping funnel was flame dried and charged with NaH (11.9 g - 61% dispersion in mineral oil; 0.3 mole) and 150 ml. of 10% DMF in benzene. Triethyl 1,1,2-ethanetricarboxylate (73.9 g; 0.3 mole) was then added with vigorous stirring over a one hour period. After stirring at room temperature for 0.5 hour, there was then added as rapidly as possible o-nitrobenzyl chloride (51.5 g; 0.3 mole). The resulting reaction mixture was heated at reflux for 23 hours. After cooling, insoluble material was removed by filtration (supercel). Water was added to the filtrate followed by aqueous HCl to acidify the aqueous layer. Extraction with ether followed. The combined ethereal extracts were then washed twice with water, once with brine, dried over Na2SO4, filtered and rendered free of solvent in vacuo. The viscous oil so obtained was dissolved in acetonitrile and washed with n-pentane to remove the mineral oil. Removal of the acetonitrile afforded the crude product. The IR (infrared) and NMR (nuclear magnetic resonance) spectra were consistent with the structure and this material was used directly in the next step without further purification.
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73.9 g
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51.5 g
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